molecular formula C23H32N4O3 B12168743 N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

Cat. No.: B12168743
M. Wt: 412.5 g/mol
InChI Key: HHGIOGBDVRXQOV-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is a complex organic compound that features a piperidine ring, a pyrazole ring, and a benzyl group with methoxy substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the piperidine derivative, followed by the introduction of the benzyl group with methoxy substituents. The final steps involve the formation of the pyrazole ring and the carboxamide group. Common reagents used in these reactions include various amines, aldehydes, and hydrazines .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the carboxamide group can yield amines .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and pyrazole derivatives, such as:

Uniqueness

N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C23H32N4O3

Molecular Weight

412.5 g/mol

IUPAC Name

N-[1-[(3,4-dimethoxyphenyl)methyl]piperidin-4-yl]-1,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide

InChI

InChI=1S/C23H32N4O3/c1-29-20-9-8-16(14-21(20)30-2)15-27-12-10-17(11-13-27)24-23(28)22-18-6-4-3-5-7-19(18)25-26-22/h8-9,14,17H,3-7,10-13,15H2,1-2H3,(H,24,28)(H,25,26)

InChI Key

HHGIOGBDVRXQOV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCC(CC2)NC(=O)C3=NNC4=C3CCCCC4)OC

Origin of Product

United States

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